8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Brand Name: Vulcanchem
CAS No.: 1251602-92-2
VCID: VC5932225
InChI: InChI=1S/C20H23FN4O4S/c1-29-17-9-8-15(13-16(17)21)14-25-20(26)24-12-6-7-18(19(24)22-25)30(27,28)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11,14H2,1H3
SMILES: COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCCC4)F
Molecular Formula: C20H23FN4O4S
Molecular Weight: 434.49

8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

CAS No.: 1251602-92-2

Cat. No.: VC5932225

Molecular Formula: C20H23FN4O4S

Molecular Weight: 434.49

* For research use only. Not for human or veterinary use.

8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one - 1251602-92-2

Specification

CAS No. 1251602-92-2
Molecular Formula C20H23FN4O4S
Molecular Weight 434.49
IUPAC Name 8-(azepan-1-ylsulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C20H23FN4O4S/c1-29-17-9-8-15(13-16(17)21)14-25-20(26)24-12-6-7-18(19(24)22-25)30(27,28)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11,14H2,1H3
Standard InChI Key MJKMKOITXZXZKK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCCC4)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features a triazolopyridine backbone—a fused bicyclic system comprising a triazole ring (positions 1-3) and pyridine (positions 4-8). Key substituents include:

  • 8-Azepane-1-sulfonyl group: A seven-membered cyclic sulfonamide providing enhanced solubility and potential hydrogen-bonding interactions with biological targets.

  • 2-(3-Fluoro-4-methoxyphenyl)methyl moiety: A fluorinated benzyl group that may improve metabolic stability and target affinity compared to non-fluorinated analogs .

Table 1: Molecular Properties of 8-(Azepane-1-Sulfonyl)-2-[(3-Fluoro-4-Methoxyphenyl)Methyl]-Triazolo[4,3-a]Pyridin-3-One

PropertyValue
Molecular FormulaC₂₀H₂₃FN₄O₄S
Molecular Weight434.49 g/mol
IUPAC Name8-(Azepan-1-ylsulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]- triazolo[4,3-a]pyridin-3-one
SMILESCOC1=C(C=CC(=C1)F)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4
Topological Polar Surface Area109 Ų (estimated)

The fluorine atom at the 3-position of the aryl group introduces electronegativity, potentially enhancing π-stacking interactions in enzyme binding pockets . The sulfonamide group’s geometry (S=O bond length ~1.43 Å) may facilitate interactions with catalytic lysine or arginine residues in target proteins.

Synthesis and Characterization

Hypothetical Synthetic Route

While no published synthesis exists for this exact compound, analogous triazolopyridines are typically synthesized via:

  • Cyclocondensation: Reaction of 2-hydrazinopyridine derivatives with carboxylic acid derivatives to form the triazole ring .

  • Sulfonylation: Introducing the azepane sulfonyl group using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF).

  • N-Alkylation: Coupling the 3-fluoro-4-methoxybenzyl chloride to the triazolopyridine nitrogen using phase-transfer catalysis.

Critical characterization steps would include:

  • ¹H NMR: Expected signals at δ 8.2–8.5 ppm (pyridinic H), δ 4.7 ppm (N-CH₂-Ar), and δ 3.8 ppm (OCH₃).

  • HRMS: Molecular ion peak at m/z 434.1432 (calculated for C₂₀H₂₃FN₄O₄S⁺).

Biological Activities and Mechanistic Insights

Kinase Inhibition Profile

Patent data on 7-phenyl triazolopyridones reveals nanomolar inhibition of p38 MAP kinase (IC₅₀: 6.1 nM) . Molecular modeling suggests the sulfonamide group chelates the kinase’s Mg²⁺-binding site, while the fluorinated aryl moiety occupies a hydrophobic pocket. Extrapolating these findings, the 8-sulfonyl derivative could exhibit similar activity against stress-activated kinases implicated in inflammation and oncology.

Table 2: Hypothetical Biological Activities Based on Structural Analogs

TargetPredicted IC₅₀Mechanism
p38 MAP Kinase8–15 nMATP-competitive inhibition
DHPS (Malaria Target)20–50 nMSulfonamide-mediated folate disruption
c-Met Kinase30–100 nMAllosteric modulation

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